molecular formula C16H20N4S B5748452 N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide

Cat. No. B5748452
M. Wt: 300.4 g/mol
InChI Key: BRSVCCHYEHGJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide, also known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neurological research. DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. In

Mechanism of Action

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's ion channel and blocking the flow of ions. This results in a reduction of excitatory neurotransmission and synaptic plasticity, which can have a profound impact on learning and memory processes.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide has been shown to have a range of biochemical and physiological effects on the central nervous system. It can reduce the amplitude and frequency of excitatory postsynaptic currents, decrease the number of functional AMPA receptors, and impair synaptic plasticity. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide in lab experiments is its high selectivity for the AMPA receptor subtype. This allows researchers to selectively block this receptor and investigate its role in various physiological and pathological processes. However, one limitation of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade in long-term experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, the use of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic transmission and plasticity.

Synthesis Methods

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide can be synthesized through a multi-step process that involves the condensation of 2,3-dimethylquinoxaline-6-carboxylic acid with piperidinecarbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide has been widely used in neurological research to investigate the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to selectively block the AMPA receptor subtype, which is involved in fast excitatory neurotransmission in the brain. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarbothioamide has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory formation.

properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVCCHYEHGJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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